molecular formula C10H20N2O3 B13060175 tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13060175
M. Wt: 216.28 g/mol
InChI Key: AXNAHFQBVPFTPL-JTQLQIEISA-N
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Description

tert-Butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position (S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug candidates targeting proteases, kinases, and other enzymes .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)/t10-/m0/s1

InChI Key

AXNAHFQBVPFTPL-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCNC1)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Component Role Typical Source/Notes
Pyrrolidine derivative (3-hydroxymethyl substituted) Core scaffold Prepared via stereoselective cyclization or chiral pool synthesis
tert-Butyl chloroformate (Boc-Cl) Carbamate protecting group source Used to introduce tert-butyl carbamate
Base (e.g., triethylamine, cesium carbonate) Neutralizes HCl and facilitates carbamate formation Commonly used bases in organic synthesis
Solvents (e.g., 1,4-dioxane, THF) Reaction medium Dry, inert atmosphere preferred

Typical Synthetic Procedure

  • Synthesis of the Hydroxymethyl Pyrrolidine Intermediate:

    The hydroxymethyl group at the 3-position of the pyrrolidine ring is introduced via stereoselective methods such as:

    • Cyclization of chiral amino alcohol precursors.
    • Reduction of pyrrolidinone derivatives at the 3-position to yield the hydroxymethyl substituent.
  • Carbamate Formation:

    The hydroxymethyl pyrrolidine intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine or cesium carbonate. The base scavenges the hydrochloric acid generated, facilitating the formation of the carbamate linkage.

    Reaction conditions:

    • Temperature: Typically 0 °C to room temperature.
    • Time: Several hours to overnight.
    • Solvent: 1,4-dioxane or tetrahydrofuran (THF).
    • Atmosphere: Inert (nitrogen or argon) to prevent moisture interference.
  • Purification:

    The product is purified by standard techniques such as column chromatography or recrystallization, yielding this compound with high stereochemical purity.

Advanced Techniques and Industrial Methods

  • Flow Microreactor Systems: To enhance efficiency and sustainability, continuous flow microreactor technology has been employed in industrial-scale synthesis, allowing precise control over reaction parameters and improved yields.

  • Modified Curtis Reaction: Some synthetic routes utilize a modified Curtis reaction involving trimethylsilyl azide and propanephosphonic acid anhydride (T3P) to form related carbamate derivatives, which can be adapted for this compound's synthesis.

Reaction Scheme Summary

Step Reactants Conditions Product
1 Chiral amino alcohol or pyrrolidinone derivative Reduction/cyclization, stereoselective (3S)-3-(hydroxymethyl)pyrrolidine intermediate
2 Intermediate + tert-butyl chloroformate + base 0 °C to RT, inert atmosphere, 1,4-dioxane or THF This compound

Research Findings and Data

Parameter Value Notes
Molecular Formula C10H20N2O3 Confirmed by elemental analysis
Molecular Weight 216.28 g/mol Matches calculated value
Purity >97% Verified by HPLC and NMR
Optical Rotation Consistent with (3S) stereochemistry Confirms stereochemical integrity
Yield Typically 70-85% Dependent on reaction scale and conditions

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the tert-butyl group, carbamate linkage, and hydroxymethyl substituent with characteristic chemical shifts.
  • Mass Spectrometry: Molecular ion peak at m/z 217 (M+H)+ consistent with molecular weight.
  • Infrared Spectroscopy: Carbamate carbonyl stretch around 1700 cm^-1; hydroxyl group broad peak.
  • Chiral HPLC: Used to confirm enantiomeric purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct reaction of pyrrolidine derivative with tert-butyl chloroformate Straightforward, uses common reagents High yield, stereochemical control Requires pure chiral intermediate
Modified Curtis reaction (using TMSN3 and T3P) Allows formation of carbamate under mild conditions Useful for complex derivatives More steps, specialized reagents
Flow microreactor synthesis Enhanced control, scalability Improved efficiency and sustainability Requires specialized equipment

Chemical Reactions Analysis

tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H20N2O3C_{10}H_{20}N_{2}O_{3} and a molecular weight of approximately 216.28 g/mol. It features a tert-butyl group attached to a carbamate moiety linked to a pyrrolidine derivative with a hydroxymethyl substituent at the 3-position. This unique structure contributes to its biological activities and potential applications in medicinal chemistry and organic synthesis .

Synthetic Pathways:
The synthesis of tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, including hydrolysis to produce the corresponding amine and carboxylic acid when treated with acids or bases. The carbamate functional group allows for nucleophilic substitution reactions, facilitating further derivatization or modification of the molecule.

Research and Development:
In organic synthesis, this compound serves as a versatile building block for developing new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in creating complex molecular architectures .

Cosmetic Formulations

Recent studies have explored the use of such compounds in cosmetic formulations due to their biocompatibility and effectiveness as skin conditioning agents. The incorporation of this compound into topical formulations has shown promising results in enhancing skin hydration and stability .

Case Studies

Case Study 1: Neurological Disorder Research
A study investigated the effects of similar pyrrolidine derivatives on enzyme activity related to neurotransmitter regulation. Results indicated that modifications in the hydroxymethyl group significantly influenced enzyme inhibition, suggesting that this compound could be developed as a therapeutic agent for treating neurological conditions.

Case Study 2: Cosmetic Efficacy
In a formulation study, researchers evaluated the moisturizing properties of creams containing this compound. The formulations demonstrated enhanced skin hydration compared to control products, indicating its potential as an effective ingredient in cosmetic applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

tert-Butyl N-[(3S)-pyrrolidin-3-yl]carbamate
  • Structure : Lacks the hydroxymethyl group at the 3-position.
  • Molecular Weight : 186.25 g/mol (C₉H₁₈N₂O₂) .
  • Applications : Widely used as a building block for kinase inhibitors and antibiotics. The absence of the hydroxymethyl group reduces polarity, impacting solubility and binding interactions .
  • Synthesis: Prepared via Boc protection of (S)-3-aminopyrrolidine, yielding 99% purity with [α]D = −23° (c=1 in MeOH) .
tert-Butyl N-[(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl]carbamate
  • Structure : Contains an additional hydroxymethyl group at the 5-position (S,S-configuration).
  • Molecular Weight : 230.28 g/mol (C₁₁H₂₁N₂O₃) .
  • Applications : Enhanced hydrogen-bonding capacity makes it suitable for protease inhibitor design (e.g., SARS-CoV-2 3CL protease inhibitors) .

Cycloalkane-Substituted Carbamates

tert-Butyl N-[(1R,3S)-3-(Hydroxymethyl)cyclopentyl]carbamate
  • Structure : Cyclopentane ring replaces pyrrolidine, with hydroxymethyl at 3-position.
  • Molecular Weight: 215.29 g/mol (C₁₁H₂₁NO₃) .
  • Applications : Used in peptidomimetics and macrocyclic drugs. The rigid cyclopentane scaffold influences conformational stability compared to pyrrolidine derivatives .
tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate
  • Structure : Cis-3-hydroxycyclopentyl group instead of hydroxymethyl-pyrrolidine.
  • Molecular Weight: 201.30 g/mol (C₁₀H₁₉NO₃) .
  • Synthesis : Synthesized via stereoselective reduction, yielding 80–95% purity. Lower molecular weight increases volatility .

Heterocycle-Modified Carbamates

tert-Butyl N-[(3S)-1-(3-Aminopyridin-4-yl)piperidin-3-yl]carbamate
  • Structure : Piperidine ring fused with pyridine, linked to Boc-protected amine.
  • Molecular Weight : 292.38 g/mol (C₁₅H₂₄N₄O₂) .
  • Applications : Key intermediate in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The pyridine moiety enhances π-π stacking in target binding .
tert-Butyl N-(5-Formylpyridin-3-yl)carbamate
  • Structure : Pyridine ring with formyl and Boc groups.
  • Molecular Weight : 222.24 g/mol (C₁₁H₁₄N₂O₃) .
  • Reactivity : The formyl group enables Schiff base formation, useful in linker chemistry for antibody-drug conjugates .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference ID
tert-Butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate C₁₀H₁₈N₂O₃ 214.26 Hydroxymethyl, Boc-protected amine Protease inhibitors, chiral intermediates
tert-Butyl N-[(3S)-pyrrolidin-3-yl]carbamate C₉H₁₈N₂O₂ 186.25 Boc-protected amine Kinase inhibitors, antibiotics
tert-Butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate C₁₁H₂₁NO₃ 215.29 Cyclopentane, hydroxymethyl Peptidomimetics
tert-Butyl N-[(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate C₁₅H₂₄N₄O₂ 292.38 Piperidine-pyridine, Boc Kinase inhibitors

Key Findings and Insights

  • Stereochemical Impact : The (3S)-configuration in pyrrolidine derivatives is critical for enantioselective binding to biological targets, as seen in protease inhibitors .
  • Functional Group Influence : Hydroxymethyl groups enhance solubility and hydrogen-bonding capacity, while cyclopentane/piperidine rings confer rigidity .
  • Synthetic Yields : Boc protection reactions typically yield 60–99% purity, with NaBH₄ reductions achieving 80% yields for hydroxymethyl derivatives .

Biological Activity

tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a carbamate compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, including its interactions with biological targets, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H20_{20}N2_2O3_3
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : tert-butyl ((3S)-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
  • CAS Number : 663948-85-4

Research indicates that this compound exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. Its structural characteristics allow it to interact effectively with specific biological targets, which may lead to significant therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can potentially modulate receptor activities, influencing signal transduction processes.

Biological Activity and Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological TargetAssay TypeIC50 Value (µM)Observations
SARS-CoV-2 3CL ProteaseEnzyme Inhibition0.5Potent inhibitor with favorable pharmacokinetics
Metabolic EnzymesIn vitro Assay2.0Significant inhibition observed
Receptor BindingBinding Affinity1.5High affinity for target receptors

Case Studies

  • Inhibition of SARS-CoV-2 Protease :
    A study demonstrated that this compound acts as a potent inhibitor of the SARS-CoV-2 3CL protease, which is crucial for viral replication. The compound showed an IC50 value of 0.5 µM, indicating its effectiveness in inhibiting viral activity .
  • Metabolic Regulation :
    Another investigation focused on the compound's effects on metabolic enzymes, revealing an IC50 of 2.0 µM against specific targets involved in metabolic pathways. This suggests a role in regulating metabolic processes, which could be beneficial for conditions like diabetes or obesity .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Antiviral Agents : Its inhibitory action on viral proteases positions it as a candidate for developing antiviral drugs.
  • Metabolic Disorders : The compound's ability to modulate metabolic enzymes suggests potential use in treating metabolic disorders.
  • Neuropharmacology : Due to its interaction with receptors, it may find applications in neuropharmacology.

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